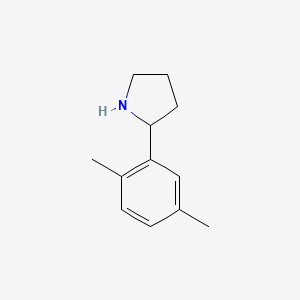

2,2'-(Pyridin-2-ylmethylene)diphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

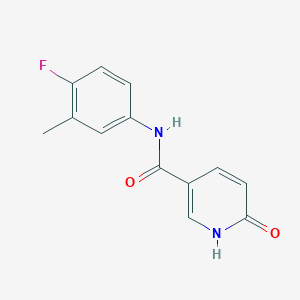

“2,2’-(Pyridin-2-ylmethylene)diphenol” is a chemical compound with the CAS Number: 16985-07-2. It has a molecular weight of 277.32 and a linear formula of C18H15NO2 . It is a solid substance stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for “2,2’-(Pyridin-2-ylmethylene)diphenol” is 1S/C18H15NO2/c20-16-10-3-1-7-13(16)18(15-9-5-6-12-19-15)14-8-2-4-11-17(14)21/h1-12,18,20-21H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The predicted boiling point of “2,2’-(Pyridin-2-ylmethylene)diphenol” is 453.2±40.0 °C and its predicted density is 1.244±0.06 g/cm3 . The compound is stored at 2-8°C .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

A study highlights the use of pyridinium salts derived from pyridin-2-ylmethylene compounds in a metal-free [2+2] cycloaddition reaction of alkynes to synthesize substituted cyclobutenes at room temperature. This process is remarkable for its mild conditions, requiring neither irradiation nor heating, indicating the potential of these compounds in catalyzing efficient organic transformations (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Polymerization Catalysts

Research into the coordination chemistry of pyridine-based ligands with vanadium (III) has shown that these compounds can act as catalysts for ethylene polymerization, producing high molecular weight polyethylene. This indicates their potential use in the production of polymers and plastics, where control over the polymerization process and polymer properties is crucial (Abbo & Titinchi, 2013).

Chromatographic Applications

A novel stationary phase for chromatography, incorporating a pyridine-derivative polysiloxane, has been developed for the separation of various chemical compounds. This research demonstrates the utility of pyridine-based materials in enhancing the selectivity and efficiency of chromatographic separations, which is critical in analytical chemistry and materials science (Han et al., 2018).

Photocatalysis and Supramolecular Chemistry

The development of penta-pyridyl type ligands for coordination to transition metal ions has opened up new avenues in photocatalysis and the construction of metal-organic frameworks. These complexes have shown potential in water reduction catalysis, highlighting the role of pyridine derivatives in environmental and energy-related applications (Bachmann, Guttentag, Spingler, & Alberto, 2013).

Materials Science

The incorporation of pyridine and phosphine oxide derivatives into polymer backbones has led to the development of new materials with unique properties, such as helical folding polymers and metallosupramolecularly crosslinked gels. This work showcases the potential of pyridine derivatives in creating advanced materials with tailored properties for various applications, including sensing, magnetic, and emissive materials (Meudtner & Hecht, 2008).

Safety and Hazards

The safety information for “2,2’-(Pyridin-2-ylmethylene)diphenol” includes several hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .

Propriétés

IUPAC Name |

2-[(2-hydroxyphenyl)-pyridin-2-ylmethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-16-10-3-1-7-13(16)18(15-9-5-6-12-19-15)14-8-2-4-11-17(14)21/h1-12,18,20-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGGTLYPMKAJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-(Pyridin-2-ylmethylene)diphenol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)

![3-(3-hydroxypropyl)-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2861746.png)

![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)

![(E)-3-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2861748.png)

![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)

![N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2861762.png)